6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
The synthesis of 6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and bromophenyl derivatives with furochromene precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its pharmacological potential, it is being explored as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds such as:
6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one: This compound has a fluorine atom instead of bromine, which may result in different biological activities and chemical properties.
6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one: The presence of additional methyl groups can influence the compound’s reactivity and interactions with biological targets.
3,5,6,9-tetramethylfuro[3,2-g]chromen-7-one: This compound has multiple methyl groups, which can affect its solubility and stability.
Properties
Molecular Formula |
C25H17BrO3 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
6-benzyl-3-(4-bromophenyl)-5-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H17BrO3/c1-15-19-12-21-22(17-7-9-18(26)10-8-17)14-28-23(21)13-24(19)29-25(27)20(15)11-16-5-3-2-4-6-16/h2-10,12-14H,11H2,1H3 |
InChI Key |
VPSCLNILVNNWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC5=CC=CC=C5 |
Origin of Product |
United States |
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